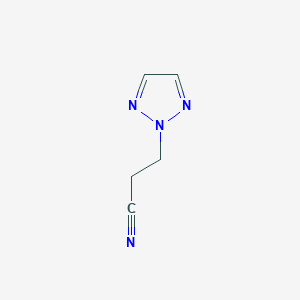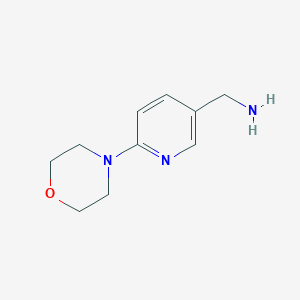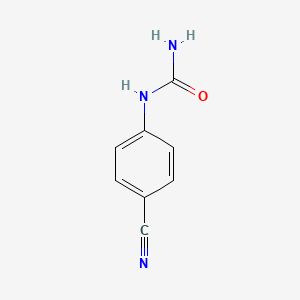
3-(2H-1,2,3-トリアゾール-2-イル)プロパンニトリル
説明
3-(2H-1,2,3-triazol-2-yl)propanenitrile is a useful research compound. Its molecular formula is C5H6N4 and its molecular weight is 122.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(2H-1,2,3-triazol-2-yl)propanenitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2H-1,2,3-triazol-2-yl)propanenitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
創薬
1,2,3-トリアゾールは、創薬において幅広い用途が見出されています . アミノ酸、ヌクレオチドなどの必須構成要素の一部です . 市場には、1,2,3-トリアゾールコアを持つ多くの著名な医薬品が販売されています .
有機合成
1,2,3-トリアゾールは、有機合成に使用されています . コア構造の周りには、さまざまな置換基(求電子剤と求核剤)を収容できます .
高分子化学
1,2,3-トリアゾールは、高分子化学で使用されています . 高い化学的安定性と強い双極子モーメントを持っています .
超分子化学
超分子化学では、1,2,3-トリアゾールは、水素結合能力のために使用されます .
生体複合体形成
1,2,3-トリアゾールは、生体複合体形成に使用されています . アミド結合に構造的に似ており、E型またはZ型のアミド結合を模倣しています .
ケミカルバイオロジー
ケミカルバイオロジーでは、1,2,3-トリアゾールは、その汎用性の高い用途のために使用されています .
蛍光イメージング
1,2,3-トリアゾールは、蛍光イメージングに使用されています . 医薬品、超分子化学、有機合成、ケミカルバイオロジーにおいて幅広い用途を持っています .
材料科学
1,2,3-トリアゾールは、材料科学で使用されています . 科学分野全体で、将来の用途がますます広がっている、幅広い治療用途を持っています .
作用機序
Target of Action
3-(2H-1,2,3-triazol-2-yl)propanenitrile primarily targets enzymes and receptors involved in cellular signaling pathways. One of the key targets is the endothelial growth factor receptor (EGFR) , which plays a crucial role in cell proliferation, survival, and differentiation .
Mode of Action
The compound interacts with its targets through various mechanisms, including electrostatic interactions, hydrogen bonding, and Van der Waals forces . By binding to the active site of EGFR, it inhibits the receptor’s activity, leading to a reduction in downstream signaling events that promote cell growth and survival .
Biochemical Pathways
The inhibition of EGFR by 3-(2H-1,2,3-triazol-2-yl)propanenitrile affects several biochemical pathways, notably the PI3K/AKT and MAPK/ERK pathways . These pathways are critical for regulating cell cycle progression and apoptosis. The compound’s action results in decreased phosphorylation of key proteins in these pathways, ultimately leading to reduced cell proliferation and increased apoptosis .
Pharmacokinetics
The pharmacokinetic profile of 3-(2H-1,2,3-triazol-2-yl)propanenitrile includes its absorption, distribution, metabolism, and excretion (ADME) properties. The compound is well-absorbed and exhibits good bioavailability due to its chemical stability and ability to resist metabolic degradation. It is distributed widely in tissues and is primarily metabolized in the liver. Excretion occurs mainly through the renal route .
Result of Action
At the molecular level, the action of 3-(2H-1,2,3-triazol-2-yl)propanenitrile leads to inhibition of cell proliferation and induction of apoptosis . This is achieved through the downregulation of survival signals and upregulation of pro-apoptotic factors. At the cellular level, these effects translate to reduced tumor growth and potential regression of malignant cells .
Action Environment
The efficacy and stability of 3-(2H-1,2,3-triazol-2-yl)propanenitrile can be influenced by various environmental factors such as pH, temperature, and the presence of other biochemical entities . The compound is generally stable under physiological conditions but may degrade under extreme pH or high temperatures. Additionally, interactions with other drugs or biomolecules can modulate its activity and effectiveness .
生化学分析
Biochemical Properties
3-(2H-1,2,3-triazol-2-yl)propanenitrile plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. The triazole moiety in the compound is known to interact with enzymes through hydrogen bonding and other non-covalent interactions . These interactions can influence the activity of enzymes, potentially leading to enzyme inhibition or activation. For instance, the nitrogen atoms in the triazole ring can bind to the active sites of enzymes, affecting their catalytic functions .
Cellular Effects
The effects of 3-(2H-1,2,3-triazol-2-yl)propanenitrile on cellular processes are profound. This compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . In cancer cell lines, triazole derivatives, including 3-(2H-1,2,3-triazol-2-yl)propanenitrile, have shown cytotoxic activity, indicating their potential in cancer therapy . The compound can modulate cell signaling pathways, leading to altered gene expression and metabolic changes that can inhibit cell proliferation and induce apoptosis .
Molecular Mechanism
At the molecular level, 3-(2H-1,2,3-triazol-2-yl)propanenitrile exerts its effects through specific binding interactions with biomolecules. The triazole ring can form hydrogen bonds with amino acids in proteins, influencing their structure and function . This binding can lead to enzyme inhibition or activation, depending on the nature of the interaction. Additionally, the compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(2H-1,2,3-triazol-2-yl)propanenitrile can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under standard storage conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has shown sustained effects on cellular processes, although the specific outcomes can vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of 3-(2H-1,2,3-triazol-2-yl)propanenitrile in animal models vary with different dosages. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, toxic or adverse effects may be observed, including organ toxicity and metabolic disturbances . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects .
Metabolic Pathways
3-(2H-1,2,3-triazol-2-yl)propanenitrile is involved in various metabolic pathways. The compound can be metabolized by enzymes in the liver, leading to the formation of metabolites that may have different biological activities . The triazole ring can interact with cytochrome P450 enzymes, influencing the metabolic flux and levels of metabolites . These interactions can affect the compound’s pharmacokinetics and pharmacodynamics, determining its overall efficacy and safety .
Transport and Distribution
The transport and distribution of 3-(2H-1,2,3-triazol-2-yl)propanenitrile within cells and tissues are mediated by specific transporters and binding proteins . The compound can be taken up by cells through active transport mechanisms and distributed to various cellular compartments . Its localization and accumulation within cells can influence its biological activity and therapeutic potential .
Subcellular Localization
The subcellular localization of 3-(2H-1,2,3-triazol-2-yl)propanenitrile is critical for its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect cellular metabolism . The precise localization of the compound can determine its specific effects on cellular processes .
特性
IUPAC Name |
3-(triazol-2-yl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N4/c6-2-1-5-9-7-3-4-8-9/h3-4H,1,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKCPSCMGQIIOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(N=C1)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80585461 | |
| Record name | 3-(2H-1,2,3-Triazol-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4320-93-8 | |
| Record name | 2H-1,2,3-Triazole-2-propanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4320-93-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2H-1,2,3-Triazol-2-yl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80585461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[6-(1H-pyrazol-1-yl)pyridin-3-yl]methylamine](/img/structure/B1285663.png)









![4-[4-(Aminomethyl)phenyl]phenol](/img/structure/B1285724.png)
![tert-butyl N-[1-(aminomethyl)cyclohexyl]carbamate](/img/structure/B1285729.png)
